molecular formula C15H14N4O3S B2553420 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide CAS No. 952848-17-8

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide

Cat. No. B2553420
CAS RN: 952848-17-8
M. Wt: 330.36
InChI Key: MOEIHYAMROAXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide is a heterocyclic molecule that appears to be a part of a broader class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic organic acids or amines. For instance, the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides involves a sequential transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, followed by a nucleophilic substitution reaction to achieve the final compounds . Similarly, the synthesis of functionalized isoxazoles from ynones using 4,5-dihydro-1,2,4-oxadiazole as a nitrogen transfer reagent has been demonstrated, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through spectral and elemental analysis. The indole-based oxadiazole scaffolds mentioned in the first paper were structurally confirmed using such methods . The molecular structure of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide would likely be analyzed similarly, ensuring the correct assembly of the heterocyclic framework and the appropriate functional groups.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by the formation of heterocyclic rings and the introduction of various substituents. For example, the synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via a four-component reaction showcases the complexity and versatility of reactions involving oxadiazole rings . The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives also involves multiple steps, including the formation of esters, hydrazides, and oxadiazol-2-thiols .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide are not detailed in the provided papers, related compounds have been screened for biological activities such as urease inhibition and lipoxygenase inhibition. These activities suggest that the compound may also possess similar properties, which could be explored through in vitro and in silico studies . The hemolytic study of the indole-based oxadiazole compounds indicates mild cytotoxicity, which is an important consideration for therapeutic applications .

Scientific Research Applications

Novel Urease Inhibitors

Compounds related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide have been synthesized and evaluated for their urease inhibitory potential. These molecules, particularly those incorporating indole-based oxadiazole scaffolds, have shown potent inhibitory effects against the urease enzyme, highlighting their potential as therapeutic agents in drug design programs focused on conditions where urease activity is implicated (Nazir et al., 2018).

Optoelectronic Properties

Research into oxadiazole derivatives, including those similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide, has extended into the field of optoelectronics. These compounds have been synthesized and characterized for their redox, structural, and optoelectronic properties. The findings indicate potential applications in the development of molecular wires and materials for electronic devices (Wang et al., 2006).

Lipoxygenase Inhibitors

Another area of application is the synthesis of oxadiazole derivatives as lipoxygenase inhibitors. These compounds have been prepared and tested for their inhibitory activity against the lipoxygenase enzyme, showcasing their relevance in therapeutic areas where lipoxygenase plays a critical role (Aziz‐ur‐Rehman et al., 2016).

Cholinesterase Inhibition

Oxadiazole derivatives have also been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for the treatment of neurodegenerative diseases, such as Alzheimer's. Some derivatives have shown moderate inhibition, suggesting potential for further exploration in the context of drug development for dementias and related conditions (Pflégr et al., 2022).

Antitumor Activity

Further extending the versatility of oxadiazole compounds, some derivatives have demonstrated potent antitumor activity across various cell lines. This suggests their potential utility in cancer therapy, highlighting the broad applicability of these compounds in medicinal chemistry (Maftei et al., 2013).

Antibacterial Activity

Oxadiazole and related derivatives have also been synthesized and tested for their antibacterial properties. Specific compounds have shown significant activity against various bacterial strains, indicating their potential as antibacterial agents (Kakkerla et al., 2016).

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken when handling it. This includes using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-13(7-4-10-23-11-5-2-1-3-6-11)17-15-19-18-14(21-15)12-8-9-16-22-12/h1-3,5-6,8-9H,4,7,10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEIHYAMROAXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.